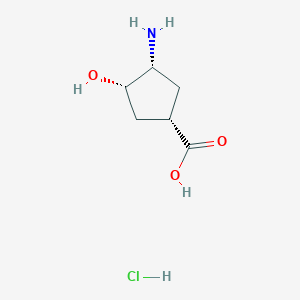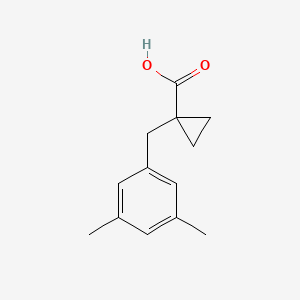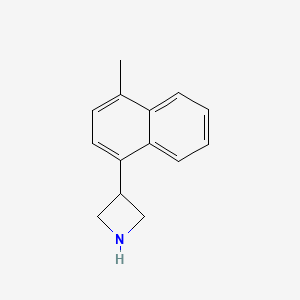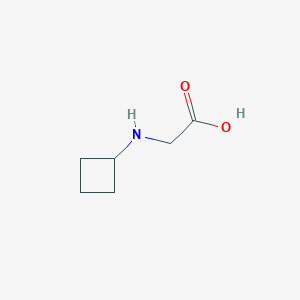
4-(2-Bromo-5-chlorophenyl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromo-5-chlorophenyl)butan-1-amine is an organic compound with the molecular formula C10H13BrClN It is a derivative of butan-1-amine, where the butyl chain is substituted with a 2-bromo-5-chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromo-5-chlorophenyl)butan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-bromo-5-chlorobenzene.
Grignard Reaction: The 2-bromo-5-chlorobenzene undergoes a Grignard reaction with butylmagnesium bromide to form 4-(2-Bromo-5-chlorophenyl)butan-1-ol.
Amination: The alcohol group in 4-(2-Bromo-5-chlorophenyl)butan-1-ol is then converted to an amine group through a reaction with ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yield purification techniques to ensure the compound’s purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Bromo-5-chlorophenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The bromine and chlorine substituents can be reduced under specific conditions.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiols.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of azide or thiol-substituted derivatives.
Applications De Recherche Scientifique
4-(2-Bromo-5-chlorophenyl)butan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 4-(2-Bromo-5-chlorophenyl)butan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 4-(2-Bromo-5-fluorophenyl)butan-1-amine
- 4-(2-Bromo-5-iodophenyl)butan-1-amine
- 4-(2-Bromo-5-methylphenyl)butan-1-amine
Comparison: 4-(2-Bromo-5-chlorophenyl)butan-1-amine is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. Compared to its analogs, the chlorine atom may impart different electronic and steric effects, leading to distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H13BrClN |
|---|---|
Poids moléculaire |
262.57 g/mol |
Nom IUPAC |
4-(2-bromo-5-chlorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H13BrClN/c11-10-5-4-9(12)7-8(10)3-1-2-6-13/h4-5,7H,1-3,6,13H2 |
Clé InChI |
INKPGKQYXFZPNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)CCCCN)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Methyl2-amino-6-oxaspiro[3.4]octane-2-carboxylatehydrochloride](/img/structure/B13603861.png)
